molecular formula C9H6BrNO4 B12893932 5-Bromo-7-methoxy-2-nitro-1-benzofuran CAS No. 56897-51-9

5-Bromo-7-methoxy-2-nitro-1-benzofuran

Cat. No.: B12893932
CAS No.: 56897-51-9
M. Wt: 272.05 g/mol
InChI Key: MUTOKEBQSWWYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-methoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to the benzofuran core. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxy-2-nitrobenzofuran typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid for nitration, and bases like sodium hydroxide for cyclization .

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-7-methoxy-2-nitrobenzofuran may involve large-scale nitration and cyclization processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxy-2-nitrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-7-methoxy-2-nitrobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxy-2-nitrobenzofuran and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some benzofuran derivatives inhibit the activity of enzymes involved in cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-methoxy-2-nitrobenzofuran is unique due to the combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

56897-51-9

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

5-bromo-7-methoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C9H6BrNO4/c1-14-7-4-6(10)2-5-3-8(11(12)13)15-9(5)7/h2-4H,1H3

InChI Key

MUTOKEBQSWWYGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(O2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.